4-(Cyclopropylmethoxy)aniline hydrochloride
Overview
Description
4-(Cyclopropylmethoxy)aniline hydrochloride, also known as CPM hydrochloride, is a chemical compound with the molecular formula C10H13NO·HCl . It has a molecular weight of 199.68 g/mol . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H
. This indicates the presence of a cyclopropyl group, a methoxy group, and an aniline group in the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is typically stored at room temperature . It has a molecular weight of 199.68 g/mol . The compound has a defined atom stereocenter count of 0, a covalently-bonded unit count of 2, and a rotatable bond count of 3 .Scientific Research Applications
Synthesis of Polymeric Films with Fluorescent Properties
Research by Buruianǎ et al. (2005) focused on the synthesis of three new o-hydroxy Schiff bases used as quaternization agents for a polyetherurethane precursor to obtain polymeric films with fluorescent properties. The study investigated the structure and photochromic mechanism of the salicylideneanil units, demonstrating the potential of aniline derivatives in developing materials with novel optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Antimicrobial Activity of Novel Derivatives
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives from aniline and other aromatic amines, demonstrating their antimicrobial activity. This research highlights the pharmaceutical applications of aniline derivatives, specifically in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Development of Dendrimers for Supramolecular Chemistry
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in the synthesis and structure of novel G-2 melamine-based dendrimers. The research demonstrated the critical influence of the dendritic construction's nature on the ability of dendrimers to self-organize in solution and self-assemble in the solid state, suggesting applications in nanotechnology and materials science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Electrocatalytic Oxidation for Environmental Remediation
Li, Wang, Zhou, and Ni (2003) studied the degradation of aniline solutions by electrocatalytic oxidation, identifying intermediates and proposing a pathway for aniline degradation to CO2. This research is pertinent to environmental science, specifically in treating wastewater and removing toxic substances (Li, Wang, Zhou, & Ni, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPZGMCJJZHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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